1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
This compound belongs to the diarylurea class, characterized by a central urea linkage flanked by heterocyclic aromatic systems. Its structure features a 7-methyl-substituted thiazolo[5,4-e][1,3]benzothiazole moiety and a thiophen-2-ylmethyl group. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related urea derivatives are known for antitumor, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS3/c1-8-17-12-11(22-8)5-4-10-13(12)23-15(18-10)19-14(20)16-7-9-3-2-6-21-9/h2-6H,7H2,1H3,(H2,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSMDRFRERXJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the halocyclization of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of the thiazole ring system at room temperature with a broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-d]pyrimidine Ureas (Compounds 3l and 3m)
- Structure : These compounds (e.g., 3l: IC₅₀ = 1.65 μM) feature a thiazolo[5,4-d]pyrimidine core linked to substituted phenyl groups via urea .
- The 7-methyl group in the target compound may sterically hinder interactions compared to the 4-chlorophenyl substituent in 3l, which enhances potency . The target compound’s fused benzothiazole system could similarly target kinases or growth factor receptors .
Quizartinib (VANFLYTA®)
- Structure: A diarylurea with a benzo[d]imidazo[2,1-b]thiazole core and morpholinoethoxy side chain. Approved for FLT3-mutated AML .
- Comparison: Both compounds share a urea-linked benzothiazole derivative, but quizartinib’s imidazo-benzothiazole system and solubilizing morpholino group enhance kinase selectivity (FLT3 inhibition). The target compound’s thiophen-2-ylmethyl group may reduce solubility compared to quizartinib’s hydrophilic side chain, limiting oral bioavailability .
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea
- Structure : Combines a urea-linked 4-methylbenzoyl group with a pyridyl-thiadiazole system .
- Comparison :
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Structure : Contains a thiadiazole-thioether linkage and a trifluoromethylbenzyl group .
- Comparison: The trifluoromethyl group enhances metabolic stability, while the thiophen-2-ylmethyl in the target compound may offer similar steric bulk but lower electronegativity.
Structural and Functional Analysis Table
Biological Activity
The compound 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a derivative of benzothiazole and thiourea, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound.
Synthesis
The synthesis of the compound involves a multi-step process typically starting from readily available benzothiazole derivatives. The key steps include:
- Formation of Thiazole Ring : The initial step often involves the cyclization of appropriate precursors to form the thiazole structure.
- Urea Formation : The thiourea moiety is introduced through reaction with isocyanates or similar reagents.
- Final Coupling : The final product is obtained by coupling the thiophen-2-ylmethyl group to the urea derivative.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing a broad spectrum of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiourea exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzothiazole derivatives had minimum inhibitory concentrations (MIC) in the range of 50 μg/mL against tested organisms .
Anticancer Properties
Benzothiazole derivatives have been recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound was found to inhibit T-cell proliferation with an IC50 value as low as 0.004 μM .
Anti-inflammatory Effects
The anti-inflammatory activity of benzothiazole derivatives has also been documented. Compounds exhibiting thiourea linkages have been shown to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
Other Biological Activities
In addition to the aforementioned activities, compounds derived from benzothiazoles have also shown promise as:
- Antiviral Agents : Some derivatives exhibit activity against viral infections by targeting specific viral enzymes.
- Antidiabetic Agents : Certain studies suggest that these compounds may enhance insulin sensitivity and glucose uptake in cells.
- Cytotoxic Agents : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant promise in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect the potency and selectivity of the compound.
- Aliphatic Chains : Modifications in the aliphatic chains attached to the urea can enhance solubility and bioavailability.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anti-tubercular Activity : A study demonstrated that certain benzothiazole derivatives showed superior activity against Mycobacterium tuberculosis, with comparative studies indicating better performance than standard treatments like isoniazid .
- Antifungal Activity : Research has also indicated potent antifungal effects against Candida species when tested against structurally similar compounds .
Q & A
Q. What are the key synthetic steps for preparing 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?
The synthesis involves three critical stages:
Formation of the thiazolo-benzothiazole core : Cyclization of thioamide precursors under acidic conditions generates the fused heterocyclic system.
Functionalization of the thiophene moiety : Thiophen-2-ylmethylamine is prepared via reductive amination or nucleophilic substitution.
Urea coupling : The final step employs carbodiimides (e.g., EDC/HOBt) to link the thiazolo-benzothiazole and thiophenemethylamine via a urea bond. Solvents like DMF or THF are used under nitrogen at 50–70°C for 12–24 hours .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirms regiochemistry of the thiazolo[5,4-e]benzothiazole ring and substitution patterns on the thiophene.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₇H₁₂N₄O₃S₂).
- FT-IR : Identifies urea C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
- HPLC-PDA : Assesses purity (>95% required for biological assays). Retention time and UV-Vis spectra are compared to standards .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with GI₅₀ values calculated .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
Conflicting results (e.g., varying GI₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. Example Data Comparison
| Compound | GI₅₀ (μM) | Assay Type |
|---|---|---|
| Target Compound | 16.2 | Antiproliferative |
| Analog A (thiophene-free) | 25.1 | Antitumor |
| Analog B (methylated) | 50.0 | Antimicrobial |
Q. What computational approaches predict target interactions?
Q. How can reaction conditions be optimized for scalable synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst loading to maximize yield.
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic urea coupling steps.
- In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring .
Q. What structure-activity relationships (SAR) are observed in analogs?
- Thiophene vs. furan substitution : Thiophene enhances π-stacking with hydrophobic enzyme pockets (e.g., 2-fold increase in kinase inhibition).
- Methyl group position : 7-Methyl on the thiazolo ring reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.8 h in microsomal assays).
- Urea linker flexibility : Rigidifying the linker (e.g., cyclohexyl) improves selectivity but reduces solubility .
Q. What methods assess stability under physiological conditions?
Q. Which in vivo models are suitable for preclinical efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
